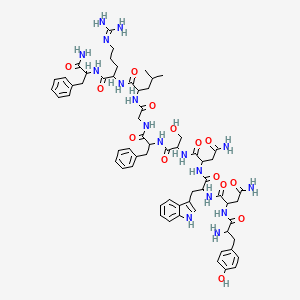
Kisspeptin-10, human
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kisspeptin-10, human, is a decapeptide derived from the primary translation product of the KISS1 gene. This peptide plays a crucial role in the regulation of the hypothalamic-pituitary-gonadal axis, which is essential for reproductive function. Kisspeptin-10 has been identified as a potent stimulator of gonadotropin-releasing hormone secretion, thereby influencing the release of luteinizing hormone and follicle-stimulating hormone .
準備方法
Synthetic Routes and Reaction Conditions: Kisspeptin-10 is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the use of a resin-bound amino acid, which is then coupled with protected amino acids using activating agents such as carbodiimides. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of Kisspeptin-10 follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of the coupling steps .
化学反応の分析
Types of Reactions: Kisspeptin-10 primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical reactions, such as binding to its receptor, the kisspeptin receptor (KISS1R), which triggers downstream signaling pathways .
Common Reagents and Conditions:
Activating Agents: Carbodiimides (e.g., DCC, EDC)
Protecting Groups: Fmoc (Fluorenylmethyloxycarbonyl), Boc (tert-Butyloxycarbonyl)
Cleavage Reagents: TFA (Trifluoroacetic acid)
Major Products Formed: The primary product of these reactions is the Kisspeptin-10 peptide itself. Upon binding to its receptor, it can induce the release of various hormones and signaling molecules .
科学的研究の応用
Kisspeptin-10 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and receptor-ligand interactions.
Biology: Investigated for its role in reproductive biology, particularly in the regulation of puberty and fertility.
Medicine: Explored as a potential therapeutic agent for conditions such as hypogonadotropic hypogonadism and infertility. .
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
作用機序
Kisspeptin-10 exerts its effects by binding to the kisspeptin receptor (KISS1R), a G-protein-coupled receptor. This binding activates the Gαq/11 protein, leading to the activation of phospholipase C and the subsequent production of inositol trisphosphate and diacylglycerol. These molecules trigger the release of calcium ions from intracellular stores, which in turn stimulates the secretion of gonadotropin-releasing hormone from the hypothalamus . This hormone then acts on the pituitary gland to release luteinizing hormone and follicle-stimulating hormone, which are critical for reproductive function .
類似化合物との比較
Kisspeptin-54: A longer peptide derived from the same KISS1 gene, with similar biological activity but different pharmacokinetic properties.
Kisspeptin-13 and Kisspeptin-14: Shorter peptides with varying degrees of receptor affinity and biological activity.
Uniqueness: Kisspeptin-10 is unique in its ability to potently stimulate gonadotropin-releasing hormone secretion with high specificity and affinity for the kisspeptin receptor. Its shorter length compared to Kisspeptin-54 allows for easier synthesis and potentially different pharmacokinetic profiles, making it a valuable tool in both research and therapeutic applications .
特性
IUPAC Name |
N-[1-[[4-amino-1-[[1-[[1-[[2-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H83N17O14/c1-34(2)24-45(58(90)74-43(18-11-23-70-63(68)69)57(89)75-44(54(67)86)26-35-12-5-3-6-13-35)73-53(85)32-72-56(88)46(27-36-14-7-4-8-15-36)77-62(94)50(33-81)80-61(93)49(30-52(66)84)79-59(91)47(28-38-31-71-42-17-10-9-16-40(38)42)78-60(92)48(29-51(65)83)76-55(87)41(64)25-37-19-21-39(82)22-20-37/h3-10,12-17,19-22,31,34,41,43-50,71,81-82H,11,18,23-30,32-33,64H2,1-2H3,(H2,65,83)(H2,66,84)(H2,67,86)(H,72,88)(H,73,85)(H,74,90)(H,75,89)(H,76,87)(H,77,94)(H,78,92)(H,79,91)(H,80,93)(H4,68,69,70) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITKWYDZSSQNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H83N17O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[4-[4-(Dipentylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate](/img/structure/B13392782.png)
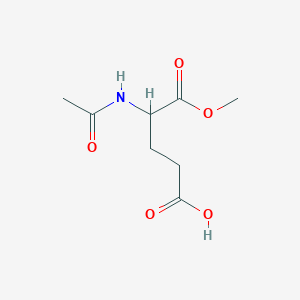
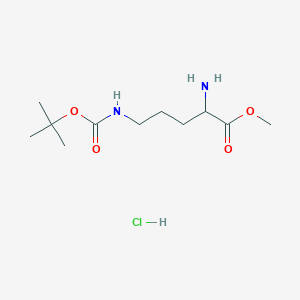
![2-[2-[[6,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392801.png)
![Tert-butyl 4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyloxy]piperidine-1-carboxylate](/img/structure/B13392802.png)
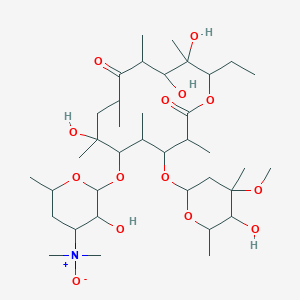
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid](/img/structure/B13392817.png)

![(2S,4R)-4-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13392836.png)
![2-Pentenoic acid, 3-methyl-,1-ethylideneoctahydro-4-methylene-7-(1-methylethyl)-2-oxo-1H-inden-5-yl ester, [3aR-[1Z,3aa,5a(E),7b,7ab]]-](/img/structure/B13392846.png)
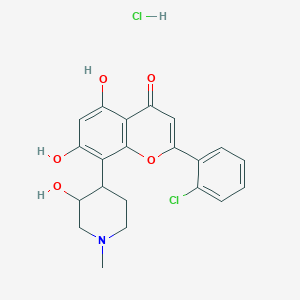
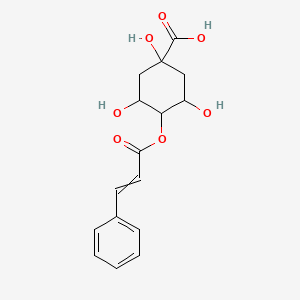
![4-[[amino-[[3-[1-(4-cyanocyclohexanecarbonyl)-3,6-dihydro-2H-pyridin-4-yl]-3H-pyridin-2-ylidene]amino]methylidene]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B13392855.png)
